Introduction: The Strategic Importance of Fluorinated Scaffolds
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-depth Technical Guide to Ethyl 2-Amino-4-fluorobenzoate: Synthesis, Applications, and Core Principles for Drug Development Professionals
Ethyl 2-Amino-4-fluorobenzoate (CAS Number: 117324-05-7 ) is a specialized aromatic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] It belongs to the class of aminobenzoates, which are foundational scaffolds in drug discovery.[3] The strategic incorporation of a fluorine atom at the 4-position of the benzene ring, combined with the reactive amino and ethyl ester functionalities, makes this molecule a highly valuable and versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).
The presence of fluorine in a drug candidate can profoundly and often beneficially alter its physicochemical and pharmacological properties.[4][5] These modifications can include enhanced metabolic stability (by blocking sites of oxidative metabolism), increased binding affinity to target proteins, and improved membrane permeability, all of which are critical determinants of a drug's overall efficacy and pharmacokinetic profile.[4][6] This guide provides a comprehensive overview of Ethyl 2-Amino-4-fluorobenzoate, detailing its properties, a validated synthesis protocol, its applications in drug discovery, and essential safety protocols, designed for researchers and scientists engaged in the development of novel therapeutics.
Physicochemical and Structural Data
A thorough understanding of a compound's properties is fundamental to its application in synthesis and research. The key physicochemical data for Ethyl 2-Amino-4-fluorobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 117324-05-7 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [2][7] |
| Molecular Weight | 183.18 g/mol | [2][7] |
| Boiling Point | 271.2°C | [2] |
| Appearance | Solid | [8] |
| Storage Conditions | 2-8°C, under inert gas | [2][9] |
| Polar Surface Area | 52.3 Ų | [7] |
| InChI Key | OTJQWSLMOCZLGQ-UHFFFAOYSA-N | [7] |
Synthesis Protocol: A Validated Approach
The synthesis of Ethyl 2-Amino-4-fluorobenzoate is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-Amino-4-fluorobenzoic acid. The following protocol is a robust and widely applicable method, adapted from standard esterification procedures for similar aminobenzoates.[10][11]
Principle of the Method (Causality)
The core of this synthesis is a Fischer esterification reaction. This acid-catalyzed reaction involves the protonation of the carboxylic acid group, which increases its electrophilicity, making it susceptible to nucleophilic attack by the ethanol. A strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride, is essential to drive the equilibrium towards the formation of the ester. The reaction is typically performed under reflux to increase the reaction rate. An excess of the alcohol (ethanol) is often used to further shift the equilibrium to the product side, in accordance with Le Châtelier's principle.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-Amino-4-fluorobenzoate.
Step-by-Step Methodology
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-4-fluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath to 0°C. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or saturate the solution with dry hydrogen chloride (HCl) gas.[11] The use of a strong acid is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling the mixture to room temperature, reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the ester product while being immiscible with water.
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure Ethyl 2-Amino-4-fluorobenzoate.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-Amino-4-fluorobenzoate is not an active drug itself but rather a high-value intermediate. Its utility stems from the three distinct chemical handles it possesses: the nucleophilic amino group, the electrophilic ester carbonyl, and the fluorinated aromatic ring, which can participate in various coupling reactions.
Role as a Versatile Chemical Scaffold
This compound is a key starting material for creating more complex molecules with targeted pharmacological activities.[6] It is particularly employed in the synthesis of:
-
Central Nervous System (CNS) Agents: It serves as a precursor for fluorinated benzodiazepines and other psychoactive compounds.[2]
-
Anti-inflammatory Drugs and Anesthetics: The aminobenzoate core is a common feature in local anesthetics and can be readily derivatized to produce novel anti-inflammatory agents.[2][6]
-
Enzyme Inhibitors: The structural motifs derived from this intermediate are being investigated for their role in inhibiting specific enzymes involved in disease progression, including in oncology.[4]
The diagram below illustrates the logical relationship of how Ethyl 2-Amino-4-fluorobenzoate acts as a central scaffold for derivatization in a drug discovery program.
Caption: Role of Ethyl 2-Amino-4-fluorobenzoate as a versatile scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Ethyl 2-Amino-4-fluorobenzoate is essential to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[12][13][14][15][16]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered hazardous. Always consult the most current SDS before use.
| Hazard Statements (GHS) | Precautionary Statements (GHS) |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12] |
| H315: Causes skin irritation. | P280: Wear protective gloves/eye protection/face protection.[12] |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water.[12] |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[15]
-
Respiratory Protection: Use a NIOSH-approved respirator or work in a certified laboratory fume hood to avoid inhalation.[15]
Handling and Storage
-
Handling: Handle in a well-ventilated place or a fume hood to avoid the formation of dust and aerosols.[12][14] Keep away from ignition sources, strong acids, strong bases, and oxidizing agents.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Recommended storage is at 2-8°C to ensure long-term stability.[2]
Conclusion
Ethyl 2-Amino-4-fluorobenzoate is a strategically important building block in modern drug discovery. Its unique combination of a fluorinated aromatic ring and reactive functional groups provides medicinal chemists with a powerful tool for designing novel therapeutic agents with potentially enhanced pharmacological profiles. A clear understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in advancing the drug development pipeline.
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PubChem. Ethyl 4-Amino-2-fluorobenzoate | C9H10FNO2 | CID 10797532. [Link]
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